molecular formula C9H10ClN3S B8416231 5-chloro-N-isopropylthiazolo[5,4-b]pyridin-2-amine

5-chloro-N-isopropylthiazolo[5,4-b]pyridin-2-amine

Cat. No.: B8416231
M. Wt: 227.71 g/mol
InChI Key: VAVRFCYQRDRTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-isopropylthiazolo[5,4-b]pyridin-2-amine is a useful research compound. Its molecular formula is C9H10ClN3S and its molecular weight is 227.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

5-chloro-N-propan-2-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H10ClN3S/c1-5(2)11-9-12-6-3-4-7(10)13-8(6)14-9/h3-5H,1-2H3,(H,11,12)

InChI Key

VAVRFCYQRDRTJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=C(S1)N=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloropyridin-3-amine (3.71 g, 22.8 mmol, 1.0 eq.) and isopropyl isothiocyanate (2.5 mL, 23.5 mmol, 1.0 eq.) in DMF (57 mL) under nitrogen at 0° C. was added NaH (95% in mineral oil, 0.77 g, 30.5 mmol, 1.3 eq.). After 10 min., the cold bath was removed, and the reaction mixture was stirred to room temperature for 10 min. It was then heated at 68° C. overnight. After cooling to 0° C., isopropyl isothiocyanate (1.5 mL) and NaH (0.44 g) were added, and heating was resumed. After 7.25 h, the reaction was cooled to room temperature. At 0° C., aqueous HCl (1 N), water and EtOAc were added, and the reaction mixture was stirred. The layers were separated, and the organic layer was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, filtered and concentrated in vacuo. Trituration with Et2O afforded 5-chloro-N-isopropylthiazolo[5,4-b]pyridin-2-amine as a white solid (3.43 g, 66% yield).
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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